(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid
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Overview
Description
N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. It is a potent, orally active modulator of contact sensitivity and delayed type hypersensitivity reactions in rodents. Additionally, N,N’-Diacetyl-L-cystine has shown antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbits .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diacetyl-L-cystine can be synthesized by acetylating L-cystine. The process involves the acetylation of L-cystine to form N,N’-Diacetyl-L-cystine, which can then be electrochemically reduced to N-acetylcysteine using a carbon cathode . This method is efficient and environmentally friendly, as it does not require labor-intensive product isolation or purification .
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine typically involves large-scale acetylation processes followed by purification steps to ensure high yield and purity. The process is designed to be fast and green, minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in N,N’-Diacetyl-L-cystine can be oxidized to form different products.
Reduction: Electrochemical reduction of N,N’-Diacetyl-L-cystine to N-acetylcysteine is a common reaction.
Substitution: The acetyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a carbon cathode is a typical method.
Substitution: Acetyl groups can be substituted using nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Various oxidized forms of N,N’-Diacetyl-L-cystine.
Reduction: N-acetylcysteine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N,N’-Diacetyl-L-cystine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its immunomodulatory properties and effects on delayed type hypersensitivity reactions.
Mechanism of Action
N,N’-Diacetyl-L-cystine exerts its effects through its intact disulfide bridge, which is crucial for its ability to modulate contact sensitivity and delayed hypersensitivity reactions. It also demonstrates antiatherosclerotic effects by improving endothelial function in hyperlipidemic rabbits . The compound targets specific molecular pathways involved in immune modulation and atherosclerosis prevention .
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine, known for its mucolytic and antioxidant properties.
L-cystine: The parent compound of N,N’-Diacetyl-L-cystine, involved in various biological processes.
N,S-diacetylcysteine: Another acetylated derivative of cysteine with different properties and applications.
Uniqueness
N,N’-Diacetyl-L-cystine is unique due to its disulfide dimer structure, which imparts distinct immunomodulatory and antiatherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H16N2O6S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8+ |
InChI Key |
YTPQSLLEROSACP-OCAPTIKFSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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